Sodium formate-D
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;deuterioformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBKKJFGFRGMU-RWQOXAPSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583625 | |
| Record name | Sodium (~2~H)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-15-4 | |
| Record name | Sodium (~2~H)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium formate-D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Sodium Formate D
Isotopic Synthesis Approaches for Deuterated Formates
The synthesis of deuterated formates, including sodium formate-d, often involves isotopic labeling strategies that introduce deuterium (B1214612) atoms into the molecular structure.
Deuteration of Formic Acid Derivatives
Deuterated formic acid derivatives play a significant role as precursors for various deuterated compounds. For instance, deuterated formate (B1220265) esters, such as methyl formate-d (DCO2Me), can be effectively utilized in Claisen condensations for the synthesis of deuterated enaminones nih.gov. This approach allows for the incorporation of deuterium with high isotopic fidelity and efficient utilization of the deuterium source nih.gov.
The preparation of deuterated formamides also relies on formic acid derivatives. [D1]-formamides (D–C=O) can be synthesized via a Leuckart–Wallach reaction involving an amine and [D1]-methyl/ethyl formate or [D1]-dimethylformamide beilstein-journals.org. Furthermore, [D2]-formamides (N–D, D–C=O) can be obtained through acid-catalyzed nitrile hydrolysis using hydrochloric acid (HCl) and deuterium oxide (D2O) beilstein-journals.org. These deuterated formamides can then be converted into [D2]-isocyanides using the modified Leuckart–Wallach methodology beilstein-journals.org.
Catalytic Deuterium Exchange Reactions
Catalytic deuterium exchange reactions are prominent methods for the introduction of deuterium into organic molecules, including those where this compound acts as the deuterium source or is itself a product of such exchange. Hydrogen Isotope Exchange (HIE) reactions, particularly those involving C–H activation, are widely investigated for late-stage isotopic labeling acs.org. Radical deuteration approaches have also emerged, offering advantages such as mild reaction conditions, cost-effective deuterium sources, excellent regioselectivity, and environmental friendliness .
Transition Metal-Catalyzed H/D Exchange with Deuterium Sources
Transition metal catalysis is a well-established route for hydrogen/deuterium (H/D) exchange, enabling the precise incorporation of deuterium into various molecular scaffolds.
Palladium-Catalyzed Reactions: this compound is a crucial deuterium source in palladium-catalyzed reactions. In a cascade alkylation and deuteration of aryl iodides, a system comprising palladium acetate (B1210297) (Pd(OAc)2), triphenylphosphine (B44618) (PPh3), norbornene (NBE), this compound, and a K3PO4/KOAc base in dimethylformamide (DMF) at 50°C achieved high deuterium incorporation, typically exceeding 98% osti.gov. This compound has also been demonstrated as a mild deuterium reagent in palladium-catalyzed bromine/deuterium (Br/D) exchange reactions. For instance, using palladium acetate as the catalyst, a 20% conversion with 94% deuterium incorporation was observed rsc.org. The salt form of deuterated formate (DCOOM) is critical for these Br/D exchange reactions, as the acid form (DCOOD) yields no conversion rsc.org. Kinetic isotope effect studies comparing sodium formate-h and this compound revealed comparable conversion rates, suggesting that the formation and breaking of carbon-hydrogen/carbon-deuterium bonds are not the rate-limiting steps in these reactions rsc.org. Heterogeneous palladium on carbon (Pd/C) in D2O can also catalyze H-D exchange in nitrogen-containing heterocycles researchgate.net.
Table 1: Palladium-Catalyzed Deuteration with this compound
| Reaction Type | Catalyst System | Deuterium Source | Conditions | Deuterium Incorporation | Reference |
| Cascade Alkylation & Deuteration of Aryl Iodides | Pd(OAc)2/PPh3/Norbornene, K3PO4/KOAc | This compound | DMF, 50°C | >98% | osti.gov |
| Br/D Exchange | Palladium acetate | This compound | - | 94% | rsc.org |
Ruthenium-Catalyzed Reactions: Ruthenium complexes are effective in transfer deuteration. For example, the precatalyst [RuCl(p-cym)(dmbpy)]BF4, in conjunction with formic acid/sodium formate and D2O as the sole deuterium source, enables selective reduction and deuterium incorporation in nitrogen-containing heterocycles under mild conditions in a biphasic D2O/toluene medium researchgate.net. Ruthenium-catalyzed HDE reactions utilizing D2O are also employed for the synthesis of C-1 deuterated aldehydes nih.gov.
Iridium-Catalyzed Reactions: Iridium-catalyzed HDE reactions, often employing deuterium gas (D2) as the deuterium source, are used to produce C-1 deuterated aldehydes nih.gov. Iridium complexes, such as a half-sandwich iridium complex with 4,4'-dihydroxy-2,2'-bipyridine, facilitate the efficient generation of D2 gas from formic acid in D2O through H+/D+ exchange. This system can then be applied to the transfer deuterogenation of ketones, yielding α-deuterated alcohols with high deuterium content and almost quantitative yields researchgate.net. Furthermore, iridium-catalyzed ortho-deuteration of aryl sulfones has been reported using tethered N-heterocyclic carbene (NHC)-phosphine iridium complexes under mild conditions acs.org.
Iron and Manganese-Based Heterogeneous Catalysts: Heterogeneous catalysts based on iron and manganese have been reported for the deuteration of (hetero)arenes using D2O as the deuterium source, highlighting the potential of these earth-abundant metals for HIE reactions researchgate.netuni-rostock.de.
Biocatalytic Reductive Deuteration Systems
Biocatalysis offers a highly selective and enantioselective approach to reductive deuteration. Reductase enzymes, in combination with a catalytic amount of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) cofactor and deuterium oxide (D2O) as the deuterium source, can achieve enantioselective reductive deuteration of carbonyl groups and olefins acs.org. This method allows for the enantiospecific incorporation of deuterium at stereocenters nih.govresearchgate.net.
Recent advancements include the development of an H2-driven biocatalytic platform that enables the incorporation of 2H-atoms across various molecular functional groups, overcoming the previous limitation of requiring super-stoichiometric quantities of costly labeled precursors chemrxiv.org. This platform, by combining biocatalytic deuteration with enzymes capable of reductive amination, allows for the synthesis of multiply isotopically labeled amino acids from inexpensive isotopic precursors like D2O and 15NH4+ chemrxiv.org. The heterogeneous catalyst system comprising hydrogenase (Hyd-1) and NAD+-reductase has also been repurposed for the biocatalytic insertion of deuterium researchgate.net.
Electrochemical Synthesis Routes to Deuterated Formates
Electrochemical synthesis provides a sustainable and often catalyst-free route to deuterated compounds. Electrochemical deuteration of alkynes has been achieved, leading to the selective synthesis of mono-, di-, and tri-deuterated alkenes with high deuterium incorporation acs.org.
The electrochemical dehalogenative deuteration of unactivated alkyl halides (chlorides, bromides, iodides) or pseudohalides (mesylates) using D2O as an economical deuterium source has been successfully demonstrated mdpi.com. This method is typically catalyst-free and has been shown to tolerate a variety of natural products and pharmaceuticals mdpi.com. Similarly, electrochemical deuteration of aryl halides has been developed mdpi.com. In these electroreductive processes, D2O can function as both the deuterium source and a sacrificial reductant, thereby preventing cathodic corrosion mdpi.com.
Furthermore, electrochemical deuteration of α,β-unsaturated hydrocarbons can be performed under neutral electrolysis conditions with D2O serving as the deuteration source and sacrificial reducing reagent. The use of graphite (B72142) felt electrodes at both the cathode and anode is critical for achieving high deuterium rates (up to 99%) and excellent chemoselectivity (yields up to 91%) oaepublish.com. Electrochemical semihydrogenation (deuteration) of alkynes can also be accomplished using a palladium-phosphorus (Pd-P) alloy and D2O as the cathode and hydrogen source, respectively oaepublish.com.
Deuterium Source Considerations in Synthesis
The choice of deuterium source is a critical factor in the efficient and cost-effective synthesis of deuterated compounds.
Deuterium Oxide (D2O): D2O is a highly desirable deuterium source due to its low price, high availability, and ease of handling acs.orguni-rostock.de. It is widely employed in various catalytic systems, including those involving ruthenium, iron, manganese, and palladium on carbon, as well as in electrochemical methods researchgate.netresearchgate.netnih.govuni-rostock.demdpi.comoaepublish.com.
This compound (DCOONa): As highlighted, commercially available this compound is a mild and effective deuterium reagent, particularly important for achieving high deuterium incorporation in specific palladium-catalyzed reactions isotope.comisotope.comosti.govrsc.org. Its salt form is crucial for its reactivity in certain exchange reactions rsc.org.
Deuterated Formic Acid (DCOOD/HCO2D in D2O): Deuterated formic acid can be used to generate D2 gas in situ for transfer deuterogenation reactions, especially when aided by iridium catalysts researchgate.net. However, it's important to note that the acid form (DCOOD) may not be effective in reactions where the salt form is specifically required rsc.org.
Deuterium Gas (D2): While a powerful deuterium source used in certain iridium-catalyzed HIE reactions nih.gov, D2 gas can be relatively expensive, and elevated reaction temperatures may lead to undesired chemoselectivity .
Other Deuterated Reagents: A range of other deuterated reagents are utilized depending on the specific synthetic transformation. These include deuterated versions of isopropanol, potassium formate, diphenylmethanol, sodium borohydride-d4, and tetramethyldisiloxane, as well as deuterated amines and boranes. Sodium borohydride-d4, for instance, can be employed to suppress self-coupling side reactions in palladium-catalyzed Br/D exchange processes acs.orgrsc.org. Deuterated formate esters (e.g., DCO2Me) are used in Claisen condensations nih.gov, and deuterated formamides (derived from [D1]-methyl/ethyl formate or [D1]-dimethylformamide, or from D2O via nitrile hydrolysis) serve as precursors for deuterated isocyanides beilstein-journals.org. Dimethyl sulfoxide-d6 (DMSO-d6) has also been reported as a deuterium source in base-catalyzed H/D exchange reactions for 1,2,3-triazoles researchgate.net.
Deuterated Water (D2O) as a Deuterium Source
Deuterated water (D2O) is a fundamental deuterium source in many chemical reactions. However, direct isotopic exchange of the carbon-bound hydrogen atom of the formate ion (HCOO⁻) with deuterium from D2O does not readily occur when sodium formate is simply dissolved in heavy water. google.com Studies investigating the decomposition of sodium formate in the presence of heavy water have indicated that the hydrogen atom directly linked to the carbon in the formate ion is not replaced by deuterium through simple dissolution. google.com
While D2O is extensively used in various H-D exchange reactions for other organic compounds, often catalyzed by transition metals, these methods typically involve the in-situ generation of deuterium gas (D₂) or act as a solvent for transfer deuterogenation of different substrates, rather than a direct route for the synthesis of this compound from non-deuterated formate. researchgate.net
Deuterated Formic Acid and Ammonium (B1175870) Formate as Deuterium Donors
The most direct and widely inferred synthetic route for this compound (DCOONa) involves the neutralization of deuterated formic acid with a sodium-containing base. Deuterated formic acid, specifically formic acid-d₂ (DCOOD), is commercially available with high isotopic purity, often exceeding 98-99 atom % D. isotope.comjiuanchemical.com
The general reaction for the synthesis of sodium formate from formic acid and a sodium base (such as sodium hydroxide (B78521) or sodium carbonate) is a well-established acid-base neutralization: HCOOH + NaOH → HCOONa + H₂O atamankimya.comisotope.com
By substituting the non-deuterated formic acid with deuterated formic acid (DCOOD) and reacting it with a sodium base (e.g., NaOH or NaOD, often in a deuterated solvent like D₂O to maintain isotopic purity), this compound can be synthesized: DCOOD + NaOH (or NaOD) → DCOONa + H₂O (or HOD/D₂O)
Commercial availability of this compound with high deuterium enrichment (e.g., 98 atom % D) confirms the viability and common practice of such synthetic approaches. isotope.comjiuanchemical.commedchemexpress.comsigmaaldrich.com
Deuterated ammonium formate (DCO₂ND₄) is also commercially available, typically with high deuterium atom percentages (e.g., 98 atom % D). organic-chemistry.org While specific detailed synthetic procedures for preparing this compound directly from deuterated ammonium formate are not extensively documented in the public domain, it is theoretically possible that salt exchange reactions with a sodium source could yield this compound. Ammonium formate, in its non-deuterated form, serves as a hydrogen donor in various organic transformations. google.com
Purification and Isotopic Enrichment Techniques for this compound
The purification of this compound largely follows standard chemical purification techniques applied to its non-deuterated counterpart, with an added emphasis on maintaining or enhancing isotopic purity. Common methods include:
Filtration: To remove insoluble impurities and byproducts after the synthesis reaction. atamankimya.com
Evaporation and Crystallization: The solution containing this compound is typically concentrated through evaporation, followed by cooling to induce crystallization. This process allows the formation of solid this compound crystals, separating them from the solution. atamankimya.com
Recrystallization: For achieving higher chemical and isotopic purity, the crude this compound can be dissolved in a suitable solvent (often D₂O to prevent back-exchange) and recrystallized. This process involves dissolving the compound in a minimum amount of hot solvent and then cooling it slowly to form pure crystals, leaving impurities in the solution. D-enriched formate salts have been produced by precipitating crystals from combined saturated solutions and drying them. rsc.org
Centrifugation: Used to separate the crystallized product from the mother liquor.
The primary means of achieving high isotopic enrichment in this compound is through the use of highly deuterated starting materials, such as deuterated formic acid (DCOOD) with high atom % D. isotope.comjiuanchemical.commedchemexpress.comsigmaaldrich.com Subsequent purification steps primarily focus on improving the chemical purity of the product.
Properties of Commercially Available this compound
| Property | Value | Source |
| Molecular Weight | 69.01 g/mol | jiuanchemical.com |
| Isotopic Purity | 98-99 atom % D | isotope.comjiuanchemical.commedchemexpress.com |
| Form | Powder | isotope.comjiuanchemical.com |
| Appearance | White to off-white solid | sigmaaldrich.com |
| CAS Number (Labeled) | 3996-15-4 | isotope.comjiuanchemical.commedchemexpress.com |
| PubChem CID | 16212395 | |
| Storage Temperature | Room temperature, away from light and moisture (powder) jiuanchemical.com, -20°C or -80°C (in solvent) sigmaaldrich.com | jiuanchemical.comsigmaaldrich.com |
Advanced Spectroscopic and Analytical Characterization of Sodium Formate D
Nuclear Magnetic Resonance (NMR) Spectroscopy of Sodium Formate-d
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The incorporation of deuterium (B1214612) in this compound provides distinct advantages for various NMR applications, including deuterium NMR (²H NMR), Carbon-13 NMR (¹³C NMR), and its use as an internal standard in Proton NMR (¹H NMR) metabolomics.
Deuterium NMR (²H NMR) for Structural Elucidation and Dynamics
Deuterium NMR (²H NMR) is particularly sensitive to molecular dynamics and is extensively employed to study deuterated moieties in both solution and solid states. The low natural abundance of deuterium (0.013%) allows for the selective observation of deuterated sites, simplifying complex spectra scielo.br. The line shape and width of the ²H NMR spectrum, often appearing as a Pake pattern in solid-state samples, are highly sensitive indicators of molecular motion scielo.brresearchgate.netacs.org. Dynamics occurring at rates comparable to the ²H NMR spectral width (typically 10-100 kHz) induce changes in the line shape, while faster dynamics (on the order of 10 MHz) influence spin-lattice (T₁) relaxation times acs.org.
A direct application of ²H NMR to formate (B1220265) involved studies on deuterated formate derived from d7-DMF. The characteristic Pake pattern observed, with a splitting of 146 kHz, indicated that the formate moiety was completely rigid, suggesting a bidentate coordination researchgate.net. This demonstrates the utility of ²H NMR in providing insights into the structural rigidity and coordination preferences of formate in specific environments.
Carbon-13 NMR (¹³C NMR) in Labeled Formates
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in providing detailed information about the carbon skeleton of organic compounds, aiding significantly in structural elucidation scielo.brnih.govlibretexts.orgslideshare.net. The use of ¹³C-labeled formates, such as sodium formate-¹³C (H¹³CO₂Na) and sodium formate-¹³C,d (D¹³CO₂Na), is particularly valuable in biochemical and pharmaceutical research. These labeled compounds act as tracers in metabolic studies, enabling the tracking of carbon flux through various metabolic pathways, including one-carbon metabolism ontosight.aifrontiersin.org. They are also employed in drug development to investigate pharmacokinetics and pharmacodynamics, providing insights into absorption, distribution, metabolism, and excretion (ADME) ontosight.ai.
For unlabeled sodium formate (HCOONa), the ¹³C NMR chemical shift of the carboxyl carbon in D₂O is reported at 171.67 ppm pitt.edu. Deuterium isotope effects (DIE) on ¹³C chemical shifts are crucial for spectral interpretation and structural elucidation rsc.org. The presence of deuterium can influence the multiplicity and chemical shifts of directly bonded carbons, and even those located further along the alkyl chain rsc.org. For instance, supplementing growth media with ¹³C-formate has been shown to increase labeling at specific carbon sites in nucleotides, which is beneficial for RNA NMR spectroscopy nih.gov.
Use as an Internal Standard in ¹H-NMR Metabolomics
This compound is a valuable internal standard in ¹H-NMR metabolomics due to its deuterated nature. Deuterated compounds are widely used in NMR to effectively eliminate solvent signals and facilitate signal assignment by allowing acidic protons to exchange with deuterium carlroth.com. In ¹H NMR metabolomics, where quantitative analysis of metabolites is crucial, commonly used standards like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can interact with high concentrations of proteins in biological samples like plasma, leading to adsorption issues clinmedjournals.orgresearchgate.netnih.gov.
In such scenarios, formate (including its deuterated forms) has been evaluated and successfully utilized as an alternative concentration standard clinmedjournals.orgresearchgate.netnih.gov. The ¹H signal of unlabeled sodium formate (HCOONa) appears at 8.44 ppm in D₂O pitt.edu. By using this compound (DCOONa), this ¹H signal is absent, making it a "silent" internal standard that does not interfere with the proton signals from the metabolites being studied, especially when D₂O is used as the solvent. This characteristic is highly advantageous for accurate quantification in complex biological matrices carlroth.com.
Table 1: Key NMR Chemical Shifts of Formate Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| Sodium formate (HCOONa) | ¹H | 8.44 | D₂O | pitt.edu |
| Sodium formate (HCOONa) | ¹³C | 171.67 | D₂O | pitt.edu |
Vibrational Spectroscopy (Raman and Infrared) Studies
Raman and Infrared (IR) spectroscopies are essential tools for studying the vibrational modes of molecules, providing insights into their structure, bonding, and intermolecular interactions. This compound is particularly useful in these studies for investigating deuterium isotope effects and understanding hydration and ion-pair formation in aqueous solutions.
Analysis of Deuterium Isotope Effects on Vibrational Modes
Deuterium substitution significantly impacts the vibrational modes of a molecule. Due to the increased reduced mass upon replacing hydrogen with deuterium, a downshift (to smaller wavenumbers) in vibrational frequencies is observed . The isotopic ratio for hydrogen/deuterium vibrations typically ranges from 1.35 to 1.41 .
Raman and infrared spectroscopic studies have been conducted on both sodium formate (NaHCOO) and this compound (NaDCOO) in aqueous solutions across a wide concentration range sigmaaldrich.comwikipedia.org. These studies, often complemented by Density Functional Theory (DFT) calculations, allow for precise assignment of vibrational bands and a deeper understanding of how deuterium affects these modes sigmaaldrich.comwikipedia.org. For instance, the C-H stretching band doublet of the hydrated formate ion (HCOO⁻(aq)) appears at 2732 cm⁻¹ and 2818 cm⁻¹ wikipedia.org. In contrast, the C-D vibrations of the deuterated formate ion (DCOO⁻(aq)) are observed in the 2050-2300 cm⁻¹ region, clearly demonstrating the deuterium isotope effect on these stretching modes acs.org. Furthermore, the splitting of the 1366 cm⁻¹ band in the solid-state IR spectrum of HCO₂Na, which is slight for pure HCO₂Na but pronounced when present as an impurity in a DCO₂Na host crystal, provides direct evidence of the deuterium isotope effect on its vibrational characteristics [24, first search].
Spectroscopic Investigations of Hydration and Ion-Pair Formation in Aqueous Solutions
Vibrational spectroscopy, particularly Raman, has been extensively used to investigate the hydration and ion-pair formation of sodium formate and its deuterated analog in aqueous solutions sigmaaldrich.comwikipedia.org. Studies using Dielectric Resonance Spectroscopy (DRS) have revealed extensive hydration of formate ions in aqueous solutions sigmaaldrich.comwikipedia.org. DFT calculations on formate-water clusters (HCOO⁻·nH₂O) have also been performed to model and understand the hydration structure and dynamics sigmaaldrich.comwikipedia.org.
In concentrated aqueous solutions of sodium formate (NaHCOO) and mixtures with lithium chloride (NaHCOO/LiCl), ion-pair formation has been characterized spectroscopically sigmaaldrich.comwikipedia.org. The symmetrical stretching vibrational band of the hydrated sodium ion, Na⁺(H₂O)n, was observed at 225 cm⁻¹ in the isotropic Raman spectrum of a 15 mol% HCOONa solution [24, first search]. Additionally, a broad breathing mode attributed to Na-O interactions, typically around 189 cm⁻¹ in the terahertz region for sodium acetate (B1210297) solutions, is also expected to be present and indicative of hydration in sodium formate solutions [11, 23, first search]. These spectroscopic signatures provide crucial information regarding the nature and extent of hydration and ion-pairing in aqueous solutions of this compound.
Table 2: Vibrational Frequencies and Deuterium Isotope Effects in Formate Compounds
| Compound | Mode / Description | Wavenumber (cm⁻¹) | Solvent / State | Reference |
| HCOO⁻(aq) | C-H stretching doublet | 2732, 2818 | Water | wikipedia.org |
| DCOO⁻(aq) | C-D vibrations | 2050-2300 | Water | acs.org |
| Na⁺(H₂O)n | Symmetrical stretching | 225 | Aqueous solution (15 mol% HCOONa) | [24, first search] |
| Na-O breathing mode | (expected for formate) | ~189 | Aqueous solution (sodium acetate) | [11, 23, first search] |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. The incorporation of deuterium in this compound provides unique advantages in MS applications, particularly for mechanistic studies and quantitative analysis in complex samples.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Mechanistic Insights
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a widely used structural biology tool that monitors the exchangeability of backbone amide protons for deuterium in solution portlandpress.comacs.org. This technique provides insights into higher-order protein structure, dynamics, folding pathways, and interaction sites portlandpress.comacs.org. While HDX-MS primarily focuses on proteins, the principle of deuterium labeling for mechanistic insights is broadly applicable.
In HDX-MS, a protein dissolved in D₂O exchanges solvent-accessible and weakly hydrogen-bonded hydrogen atoms for deuterium, with the mass increase monitored over time portlandpress.com. The rate of H-to-D exchange is influenced by factors such as pH, temperature, and structural hindrance acs.orgnih.gov. By observing changes in deuterium uptake, researchers can deduce conformational changes, ligand binding sites, and protein-protein interaction interfaces portlandpress.comacs.orgtandfonline.com. For instance, HDX-MS has been used to characterize early amyloidogenic intermediates, providing kinetic and mechanistic information about structural reorganizations during aggregation portlandpress.com. It has also been instrumental in understanding the structural basis of protein-RNA interactions and identifying critical factors for engineering affinity-based masks for antibodies tandfonline.comwhiterose.ac.uk. The use of deuterated compounds like this compound can serve as a reference or a component in such studies, particularly when investigating reactions or systems where formate is involved or acts as a buffer.
Quantitative Analysis of Labeled Compounds in Complex Matrices
Isotopically labeled compounds, such as this compound, are crucial as internal standards in quantitative mass spectrometry, especially when analyzing complex matrices carlroth.comlcms.czcarlroth.comresearchgate.net. The use of deuterated analogs as internal standards helps to resolve issues related to matrix effects, which can mask, suppress, augment, or make imprecise sample signal measurements lcms.czchromatographyonline.com. Matrix effects can occur during chromatographic separation (coelution) or ionization during mass spectrometric detection, leading to variable or unreliable data chromatographyonline.com.
For accurate quantitative analysis in complex matrices (e.g., biological samples, food products), stable isotopically labeled internal standards are highly recommended lcms.czchromatographyonline.com. These standards behave almost identically to the analyte of interest chemically and chromatographically but are distinguishable by their mass in the mass spectrometer due to the isotopic difference lcms.czresearchgate.net. This allows for the correction of variability introduced by sample preparation, matrix effects, and instrument fluctuations, thereby improving the accuracy and reproducibility of quantitative results lcms.czrsc.org.
For example, in the quantitative analysis of pesticides and mycotoxins in diverse cannabis matrices (e.g., cannabis oil, gummy bear, cannabis flower, topical cream), deuterated analogues were successfully employed as internal standards in UHPLC-MS/MS methods lcms.cz. This approach significantly limited the impact of matrix effects on quantitative values, even for analytes that were not isotopically labeled equivalents lcms.cz. The ability of triple quadrupole mass spectrometers to perform multiple reaction monitoring (MRM) with rapid polarity switching and ultra-fast scanning speeds facilitates the simultaneous analysis of numerous analytes and their internal standards, making such methods robust and reproducible for complex sample analysis lcms.czshimadzu.com.
Computational Chemistry and Theoretical Studies
Computational chemistry, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, plays a vital role in understanding the fundamental properties and behavior of chemical compounds like this compound at the atomic and molecular level.
Density Functional Theory (DFT) Calculations on Formate Ions and Clusters
Density Functional Theory (DFT) calculations are extensively used to investigate the electronic structure, geometry, and vibrational properties of molecules and ions. For formate ions, including their deuterated counterparts (DCOO-), DFT provides valuable insights into their behavior in various environments, such as in vacuo, in solution, and within clusters qucosa.dersc.orgresearchgate.net.
Studies have utilized DFT (e.g., B3LYP functional with basis sets like 6-311++(3df,2pd) or 6-311g(2d,2p)) to calculate the geometrical parameters, vibrational frequencies, and molecular orbitals of formate ions qucosa.dersc.orgresearchgate.netmpg.deresearchgate.net. For instance, DFT calculations on bare HCOO- and DCOO- ions, as well as formate ions placed in a polarizable continuum (PC) solvation sphere, simulate hydration effects and help interpret spectroscopic data qucosa.deresearchgate.net.
DFT studies on formate-water clusters (e.g., HCOO-·nH2O, where n=1-5) have been performed to account for the directional nature of hydrogen bonds formed in aqueous solutions qucosa.de. These calculations provide structural parameters, such as bond lengths (C-O, C-H/D) and bond angles (COO), and reveal how hydration affects the ion's geometry qucosa.de. For example, the C-O bond length in HCOO- is approximately 1.249 Å, and the COO bond angle is around 130.44° in vacuo qucosa.de. The DFT frequencies for deuterated formate (DCOO-) in vacuo have also been calculated and compared to experimental data from neon matrices qucosa.de.
DFT has also been applied to investigate the formation of formate in various chemical reactions, such as the activation of CO2 by alkaline-earth metal hydrides, where formate complexes (HM(O2CH)) were identified through isotopic substitutions and DFT frequency calculations acs.org. Furthermore, DFT calculations have been used to study formate's role in magnetic superexchange in hybrid perovskites, determining the electronic spin density and magnetic exchange coupling constants rsc.org. In the context of catalytic cycles, DFT calculations provide energy profiles for reaction steps involving formate intermediates, offering mechanistic insights into processes like formic acid dehydrogenation researchgate.netresearchgate.netcsic.es. Deuteration in these studies helps confirm proposed mechanisms by observing changes in vibrational modes and reaction kinetics researchgate.netresearchgate.netaip.org.
An interactive table summarizing some DFT-calculated structural parameters for formate ions is presented below:
| Parameter (Å or °) | HCOO- in vacuo qucosa.de | HCOO- + solvation sphere (PCM) qucosa.de | HCOO-(H2O)5 cluster qucosa.de |
| C-O bond length (a1,2) | 1.249 | 1.252 | 1.249 |
| C-O bond length (a1,3) | 1.249 | 1.252 | 1.259 |
| C-H bond length (a1,4) | 1.136 | 1.118 | 1.109 |
| COO bond angle (α2,1,3) | 130.44 | 128.31 | 127.08 |
| Dihedral angle (α2,1,3,4) | 180.00 | 180.00 | 179.89 |
Mechanistic Investigations and Reaction Pathways Involving Sodium Formate D
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)
Kinetic Isotope Effects (KIEs) are powerful tools for understanding the rate-determining steps and transition state structures of chemical and enzymatic reactions. By comparing reaction rates with protium (B1232500) and deuterium-labeled substrates, insights into the involvement of C-H/C-D bond cleavage in the rate-limiting step can be gained researchgate.net. Sodium formate-d is a key reagent in such studies, particularly when investigating hydride transfer processes.
Deuterium (B1214612) KIEs in Catalytic Processes
In catalytic processes, deuterium KIEs involving this compound can provide critical information about the mechanism. For instance, in palladium-catalyzed reactions, the use of this compound as a deuterium source has been employed to investigate the rate-limiting steps of Br/D exchange reactions rsc.org. Studies have shown that when parallel reactions with sodium formate-h and this compound were performed, comparable levels of conversion were achieved, indicating that the formation and breaking of a carbon-hydrogen/carbon-deuterium bond are not involved in the rate-limiting step of the Br/D exchange reaction rsc.org. This suggests that the oxidative addition step might be the rate-limiting step in such palladium-catalyzed processes rsc.org.
Enzymatic Reaction Mechanism Studies with Deuterated Formate (B1220265)
Deuterated formate, including this compound, is extensively used in enzymatic reaction mechanism studies to probe the involvement of C-H bond cleavage. For example, in studies of formate dehydrogenase (FDH) enzymes, deuterium-labeled formate has been shown to exhibit significant isotope effects on Vmax and Vmax/Km formate at lower formate concentrations researchgate.netmdpi.com. This indicates that the cleavage of the C-H bond is at least partially rate-determining for the enzymatic reaction researchgate.netmdpi.com. Furthermore, isotopic labeling of enzymes with deuterium can impact protein dynamics, providing insights beyond simple mass effects and potentially influencing electrostatics, which complicates the interpretation of protein isotope effects nsf.govacs.org.
Role in Catalytic Deuteration and Transfer Hydrogenation
This compound serves as an efficient and convenient deuterium source in various catalytic deuteration and transfer hydrogenation reactions, offering a safer and more practical alternative to gaseous deuterium (D2) in many synthetic applications osti.govrsc.orgmdpi.com.
Photoredox Catalysis with Deuterated Formate as Electron and Hydrogen Donor
In photoredox catalysis, deuterated formate, such as this compound, can act as both an electron and hydrogen (deuterium) donor. For example, in photocatalytic systems for deuterodehalogenation of aryl or alkyl chlorides, sodium formate has been employed as an electron and hydrogen donor, leading to high deuterium incorporation in the products nih.gov. The oxidation of formate via single-electron transfer can generate a carbon dioxide radical anion (CO2•−), which is a potent reductant and can further promote the photoreductant activity nih.gov. This approach has been successfully applied to the site-selective deuterium labeling of bioactive molecules and direct H/D exchange of some drug molecules nih.gov.
Asymmetric Deuteration Reactions
This compound is increasingly utilized in asymmetric deuteration reactions to synthesize chiral deuterated compounds, which are valuable in medicinal chemistry and for understanding biological pathways. For instance, in palladium-catalyzed alkylation-deuteration cascades of aryl iodides, this compound has been identified as a highly efficient deuterium source, enabling high deuterium incorporation (>98%) in congested deuterium-labeled arenes osti.govacs.org. This method offers a versatile approach for introducing deuterium at selected positions with high functional group tolerance rsc.org. Asymmetric transfer hydrogenation reactions can also employ formate as a hydrogen source to yield chiral products with high enantioselectivity organic-chemistry.org. While some methods use DCOOD-triethylamine mixtures to afford S-deuterated alcohols, the salt form (DCOOM) of deuterated formate is crucial for certain Br/D exchange reactions rsc.orgorganic-chemistry.org.
Deuterium Transfer to Heterocycles and Other Organic Molecules
This compound is a versatile reagent for the transfer of deuterium to a wide range of organic molecules, including heterocycles. It is used in catalytic transfer deuteration reactions, which introduce deuterium atoms into organic molecules using non-D2 sources, thereby avoiding the handling of gaseous deuterium researchgate.netresearchgate.net. For example, ruthenium-catalyzed transfer deuteration of heteroaromatics in D2O, using formic acid/sodium formate as the deuterium source, has achieved selective reduction in nitrogen-containing rings with simultaneous deuterium incorporation researchgate.netdntb.gov.ua. This method has been applied to various heterocyclic bromide compounds, yielding deuterium-labeled products with high deuterium incorporation (>98%) using only 2-3 equivalents of this compound rsc.orgresearchgate.net. The importance of the salt form of deuterated formate (DCOOM) over its acid form (DCOOD) has been highlighted in these transfer reactions rsc.org.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | DCOONa | isotope.com |
| CAS Number (Labeled) | 3996-15-4 | isotope.comcymitquimica.com |
| Molecular Weight | 69.01 g/mol | isotope.com |
| Appearance | White, crystalline solid/powder | cymitquimica.com |
| Solubility in Water | Soluble | cymitquimica.com |
| Melting Point | 255 – 258 °C | chemdox.com |
| Isotopic Purity | 98% D to 99 atom % D (common) | isotope.com |
Table 2: Deuterium Incorporation in Palladium-Catalyzed Br/D Exchange with this compound
| Substrate Type | Deuterium Source | Deuterium Incorporation (%) | Source |
| Ethyl 4-bromobenzoate | DCOONa | 94 | rsc.org |
| Functionalized Arenes | This compound | >98 | rsc.orgresearchgate.net |
| Aryl Iodides | This compound | >98 | osti.govacs.org |
Studies on Formate Coupling Reactions (FOCR) and Decomposition
The study of formate coupling reactions (FOCR) and the decomposition pathways of formate, particularly with deuterated analogues, offers fundamental insights into carbon-carbon bond formation and C1 chemistry.
Mechanistic Pathways of Oxalate (B1200264) and Carbonate Formation
Formate coupling reactions, which lead to the formation of oxalate (C₂O₄²⁻) and carbonate (CO₃²⁻), have been investigated using deuterated formate to unravel their intricate mechanisms. In base-catalyzed formate coupling reactions, the deprotonation of formate to yield a carbonite intermediate (DCOO⁻) is proposed as a rate-determining step, with an energy gap of 41 kcal mol⁻¹ iarc.fr. Experimental evidence supporting the formation of this carbonite intermediate has been obtained through D₂O quenching experiments. In these studies, potassium formate reacted with stoichiometric amounts of sodium or potassium hydride, and subsequent quenching with D₂O produced deuterated formate (DCOO⁻) with a mass-to-charge (m/z) ratio of 46, confirming the presence of the carbonite intermediate iarc.frnih.gov. Control experiments without the reaction or with H₂O quenching typically showed a m/z of 45, corresponding to non-deuterated formate (HCOO⁻) nih.gov.
Influence of Catalysts and Reaction Conditions on Deuterated Formate Decomposition
The decomposition of deuterated formate has been extensively studied to understand the influence of various catalysts and reaction conditions on the reaction kinetics and mechanisms. Palladium (Pd)-based catalysts are highly active for the decomposition of formic acid (HCOOH) into CO₂ and H₂ . Studies using different isotopologues of formic acid, including DCOOH (deuterated at the carbon-hydrogen bond) and HCOOD (deuterated at the hydroxyl hydrogen), have revealed significant and isotopologue-specific kinetic isotope effects (KIEs) . These KIEs indicate that the decomposition proceeds via two key intermediates: a bidentate formate species, which decomposes slowly, and a carboxyl intermediate, which decomposes much more rapidly . For instance, on Pd(111) and Pd(332) surfaces, the initial step involving the breaking of an O-Pd bond in bidentate formate shows a negligible deuterium isotope effect, while the subsequent C-H bond dissociation is barrierless .
Deuterated copper formate (Cu(DCOO)₂) has also been used to investigate decomposition mechanisms. An experimental kinetic isotope effect (KIE) of 4.0 was derived for the dissociation reaction of deuterated copper formate, suggesting that the breaking of the C-H (or C-D) bond contributes to the rate-limiting step wikipedia.org.
The decomposition of methanol (B129727), formaldehyde (B43269), and methyl formate over copper surfaces has also been studied with deuterium exchange experiments. These studies concluded that the unimolecular dehydrogenation of adsorbed methanol, forming formaldehyde and then hydrogen and carbon monoxide via methyl formate, is the rate-controlling step wikipedia.org.
Table 1: Kinetic Isotope Effects (KIEs) in Formate Decomposition Studies
| Catalyst/System | Substrate Isotopologue | Observed KIE | Rate-Limiting Step Indication | Source |
| Pd(111) / Pd(332) | HCOOH / DCOOH / HCOOD | Significant | C-H bond cleavage contributes to rate-limiting steps | |
| Copper Formate (Cu(HCOO)₂) | Cu(HCOO)₂ / Cu(DCOO)₂ | 4.0 | C-H bond breaking contributes to the rate-limiting step | wikipedia.org |
Biochemical and Metabolic Pathway Research Utilizing Deuterated Formate
Deuterated formate serves as an indispensable tool in biochemical and metabolic research, particularly for tracing one-carbon (C1) metabolism in various biological systems.
Formate Metabolism in Microorganisms and Mammalian Systems
Formate is a crucial one-carbon (C1) unit that plays a central role in the metabolism of both microorganisms and mammalian systems. In eukaryotic cells, formate is primarily generated in the mitochondria from the oxidation of various precursors, including serine, glycine, sarcosine, or dimethylglycine doctorkiltz.comfishersci.fimpg.de. This mitochondrially derived formate is then exported to the cytosol, where it is utilized for essential biosynthetic processes such as nucleotide (purines and thymidylate) and methionine synthesis doctorkiltz.comfishersci.fimpg.de. Studies using isotopic serine labeling have indicated that approximately 90% of the C1 units used in dTMP (deoxythymidine monophosphate) synthesis originate from mitochondrial formate fishersci.fi.
In microorganisms, formate metabolism is highly diverse and can be influenced by environmental factors such as pH researchgate.net. Escherichia coli (E. coli) strains, for instance, can produce hydrogen gas (H₂) and carbon dioxide (CO₂) from formate via a membrane-bound hydrogenase coupled with formate dehydrogenase thegoodscentscompany.com. This process can lead to the production of deuterium-depleted short-chain fatty acids, as acetogens can subsequently produce acetate (B1210297) from H₂ and CO₂ where the H₂ is derived from formate metabolism thegoodscentscompany.com. Methylobacterium extorquens AM1, a facultative methylotroph, utilizes formate as a primary metabolic branch point for assimilating C1 units into biomass and for dissimilation to CO₂ for energy generation bmrb.ionih.gov. Deuterated methanol (CD₃OD) has been used in these organisms to trace the pathways of methylene-tetrahydrofolate synthesis, demonstrating that formate is a key intermediate in the assimilation of one-carbon units bmrb.ionih.gov.
Table 2: Sources and Fates of Formate in Biological Systems
| System | Primary Sources of Formate | Primary Fates of Formate | Source |
| Mammalian Cells | Mitochondrial oxidation of serine, glycine, sarcosine, dimethylglycine | Cytosolic biosynthesis of purines, thymidylate, methionine | doctorkiltz.comfishersci.fimpg.de |
| Microorganisms | Various metabolic pathways (e.g., from formaldehyde, glucose) | Production of H₂ and CO₂ (e.g., E. coli), C1 assimilation into biomass (M. extorquens AM1) | researchgate.netthegoodscentscompany.combmrb.ionih.govnih.gov |
Tracing One-Carbon Metabolism with Deuterated Formate
Deuterated formate, or precursors labeled with deuterium, are powerful tracers for dissecting the complexities of one-carbon (C1) metabolism. A key application involves using [2,3,3-²H₃]serine to differentiate between mitochondrial and cytosolic serine catabolism and the subsequent flux of C1 units doctorkiltz.commpg.de. When serine is metabolized in the mitochondria to formate, one of the deuterons is lost during the oxidation of the C1 unit. Subsequent reductive incorporation of this C1 unit into cytosolic products like thymidine (B127349) or methionine results in singly labeled (M+1) molecules doctorkiltz.commpg.de. Conversely, cytosolic metabolism of serine directly to 5,10-methylene-tetrahydrofolate (5,10-methylene-THF) by SHMT1 (serine hydroxymethyltransferase 1) does not involve deuterium loss, leading to doubly labeled (M+2) products doctorkiltz.com. This differential labeling pattern allows researchers to quantify the partitioning of metabolic fluxes between these cellular compartments doctorkiltz.comfishersci.fimpg.de.
Deuterium tracing experiments have shown that mitochondrial dysfunction can impair the mitochondrial production of formate from serine americanelements.comnih.gov. In such cases, the growth defects observed upon serine withdrawal can be rescued by supplementation with purine (B94841) or formate, highlighting the critical role of mitochondrial formate in providing precursors for DNA building blocks americanelements.com. Furthermore, exogenously supplied deuterated formate has been used to assess homocysteine remethylation, revealing that this process is significantly slower than serine synthesis from deuterated formate in certain human cell lines americanelements.comnih.gov. Oral administration of deuterated methanol has also been explored as a formate pro-drug to control formate-production kinetics and augment anti-tumor immunity by elevating circulating formate levels, which fuels tumor-infiltrating T cells nih.gov.
Enzymatic Decomposition Studies (e.g., Formate Dehydrogenase)
Enzymatic decomposition studies, particularly those involving formate dehydrogenase (FDH), frequently employ deuterated formate to elucidate reaction mechanisms and identify rate-determining steps through kinetic isotope effects (KIEs). Formate dehydrogenases are a diverse group of enzymes that catalyze the reversible interconversion of formate and carbon dioxide (CO₂) wikipedia.orgnih.govamericanelements.comnih.govwikipedia.org. Many FDHs are metal-containing enzymes that can function as CO₂ reductases, making them targets for biotechnological applications in carbon capture and utilization americanelements.comnih.gov.
Metal-containing FDHs, such as those from Rhodopseudomonas capsulatus, catalyze an oxygen atom transfer reaction where water or hydroxide (B78521) might displace the formal hydride leaving group in formate wikipedia.orgfishersci.fi. Studies with deuterated formate and D₂O have been crucial in confirming these proposed mechanisms wikipedia.orgfishersci.fi. Isotopic labeling of the enzyme itself (e.g., with ¹³C, ¹⁵N, and ²H) has also been used to investigate the effect of isotopic substitution on FDH structure and dynamics, revealing that such substitutions can perturb protein dynamics and active site heterogeneity dsmz.de.
Table 3: Kinetic Parameters and Isotope Effects for Formate Dehydrogenase
| Enzyme Source | Substrate | Kinetic Parameter | Value (Protioformate) | Value (Deuterioformate) | Deuterium KIE (Vmax/Km) | Source |
| Escherichia coli FDH | Formate | Km | 26 mM | ~78 mM (3x protio) | 4.2-4.5 | wikipedia.org |
| Yeast FDH | Formate | V/K | - | - | 2.73 ± 0.20 | fishersci.ca |
Applications of Sodium Formate D in Advanced Materials and Chemical Synthesis
Deuterated Compounds as Precursors in Organic Synthesis
Deuterated compounds are integral to modern organic synthesis, serving as precursors for a wide array of specialized molecules. The incorporation of deuterium (B1214612) can significantly alter the chemical and physical properties of a compound, leading to improved performance in various applications. nih.govacs.org
Synthesis of Deuterium-Labeled Pharmaceuticals and Bioactive Molecules
The pharmaceutical industry increasingly utilizes deuterium-labeled compounds to enhance the therapeutic profiles of drugs. Deuteration can lead to improved metabolic stability, increased oral bioavailability, and potentially reduced dosage requirements for active pharmaceutical ingredients (APIs). acs.orgckisotopes.comzeochem.commedchemexpress.com This is primarily attributed to the kinetic isotope effect, where the stronger C-D bond, compared to the C-H bond, can slow down metabolic degradation pathways mediated by enzymes like cytochrome P450. acs.orgzeochem.com
Sodium formate-d (DCO2Na) serves as a mild and effective deuterium reagent in various synthetic methodologies. For instance, it has been successfully employed in palladium-catalyzed bromine-deuterium (Br/D) exchange reactions, enabling the introduction of deuterium into aryl bromides and other functionalized compounds with high levels of deuterium incorporation. rsc.org This method facilitates the synthesis of complex deuterium-labeled compounds for drug discovery and development. rsc.org
Simple deuterated precursors, such as deuterium oxide (D2O), deuterated methyl iodide (CD3I), deuterated methanol (B129727) (CD3OD), and deuterated formic acid (DCO2D), are routinely incorporated into organic molecules using standard chemical synthesis techniques. nih.gov this compound, with its linear formula DCO2Na, is a direct source of the deuterated formate (B1220265) anion, making it a valuable building block for synthesizing a variety of deuterium-containing intermediates.
The use of deuterium-labeled drugs also extends to understanding drug metabolism and pharmacokinetics (ADME studies), providing insights into how molecules are absorbed, distributed, metabolized, and excreted in the body. acs.orgmedchemexpress.comnih.gov
Production of Other Deuterated Building Blocks
Beyond pharmaceuticals, this compound is crucial for generating other deuterated building blocks essential for advanced chemical synthesis. As a mild deuterium reagent, it enables palladium-catalyzed Br/D exchange reactions, yielding highly deuterated compounds. rsc.org This process is particularly useful for preparing complex molecules with precise deuterium placement. rsc.org
Hydrothermal conditions, often involving D2O and catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are employed for hydrogen-deuterium (H/D) exchange and halogen-deuterium (X/D) exchange reactions. ansto.gov.auchula.ac.thacs.orgresearchgate.net These methods allow for the efficient deuteration of various organic compounds, including aliphatic, alicyclic, aromatic, and heterocyclic structures, by replacing hydrogen or halogen atoms with deuterium. chula.ac.thresearchgate.net The resulting deuterated building blocks are then utilized in multi-step syntheses to construct more intricate deuterium-labeled target materials. chula.ac.thnih.govd-nb.info
Role in Deuterium Labeling for Analytical Standards
Deuterium-labeled compounds are indispensable as internal standards in quantitative analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgmedchemexpress.comchula.ac.thresearchgate.netsnnu.edu.cn The mass shift caused by deuterium incorporation allows for precise quantification of analytes in complex matrices, such as biological samples, by stable isotope dilution techniques. nih.govacs.org
In NMR spectroscopy, deuterium labeling simplifies complex proton NMR spectra by removing signals from deuterated positions, thereby aiding in structural elucidation and conformational analysis. acs.org For example, H/D exchange in amide linkages of proteins in D2O, followed by mass spectrometry, provides information on protein folding and 3D structures. acs.org this compound can be used as a source of deuterium for preparing such analytical standards, ensuring high isotopic purity for accurate measurements. isotope.com
Research in Hydrogen Storage and Production (Decomposition of Formates)
Formic acid (HCOOH) and its derivatives, including sodium formate, are considered promising materials for hydrogen storage and production. nih.govmdpi.comresearchgate.netosaka-u.ac.jp They offer a safe and efficient means of storing hydrogen, as they can release hydrogen gas (H2) and carbon dioxide (CO2) through catalytic dehydrogenation under relatively mild conditions. nih.govmdpi.comresearchgate.net This process avoids the challenges associated with storing gaseous hydrogen.
Hydrothermal Reactions of Deuterated Formates
Research into hydrogen storage systems extends to the production of deuterium gas (D2) and hydrogen deuteride (B1239839) (HD) from deuterated formates. Hydrothermal conditions are particularly relevant for these reactions. Studies have explored the decomposition of deuterated formic acid analogs (e.g., HCOOD, DCOOH, and DCOOD) in deuterium oxide (D2O) to generate D2 and HD. chula.ac.thnih.govresearchgate.netnih.govacs.org
For instance, palladium-silver (PdAg) nanocatalysts supported on silica (B1680970) or amine-functionalized carbon have demonstrated the ability to selectively produce D2 and HD from a combination of formic acid and D2O. nih.govosaka-u.ac.jp The presence of amine groups on the catalyst support has been shown to enhance D2 selectivity, indicating a cooperative action between the metal nanoparticles and the support in facilitating the H-D exchange and subsequent deuterium release. nih.govosaka-u.ac.jp
Catalyst Development for Deuterium Release
The development of efficient catalysts is critical for the controlled and selective release of deuterium from deuterated formates. Various transition metal catalysts, including those based on palladium (Pd), platinum (Pt), iridium (Ir), and ruthenium (Ru), have been investigated for their efficacy in promoting the dehydrogenation of formic acid and facilitating H/D exchange reactions. acs.orgnih.govmdpi.comosaka-u.ac.jpresearchgate.netmdpi.comresearchgate.nettandfonline.comresearchgate.net
Catalyst design focuses on achieving high selectivity for the dehydrogenation pathway (producing H2/D2 and CO2) while suppressing the undesirable dehydration pathway (producing CO and H2O/HDO), as carbon monoxide can poison catalysts. mdpi.com Recent advancements include the use of specific iridium catalyst families for hydrogen isotope exchange (HIE) reactions, often under mild conditions. acs.org Furthermore, the modification of catalyst supports, such as amine-functionalized carbon for PdAg nanoparticles, has proven effective in enhancing the activity and selectivity for D2 production from formic acid/D2O systems. osaka-u.ac.jp
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes for Stereospecific Deuteration
The precise incorporation of deuterium (B1214612) into molecules, especially at specific stereocenters, is a critical area of development in synthetic chemistry. Deuterium labeling is essential for modifying molecular properties and meticulously studying the behavior of drugs within biological systems. musechem.com The pharmaceutical industry, in particular, has a growing demand for precise deuteration, especially when deuterium atoms are incorporated at chiral centers.
Historically, traditional deuteration methods have faced limitations, including issues with poor regioselectivity, stereoselectivity, and often incomplete deuterium incorporation. nih.govd-nb.info Current research is focused on overcoming these challenges by developing novel synthetic routes that achieve high levels of deuterium incorporation and site-selectivity. researchgate.net
Sodium formate-d, or its precursor deuterated ammonium (B1175870) formate (B1220265), has emerged as a valuable deuterium source in various transfer deuteration reactions, leading to the synthesis of highly deuterated compounds. researchgate.netresearchgate.net For instance, deuterated formate salts have been employed in photocatalytic reactions for controlled defluorinative carboxylation, although the resulting deuterium content can be variable. acs.org Furthermore, the field of biocatalysis is actively exploring new methods for reductive deuteration reactions. These methods aim to install deuterium and simultaneously generate chiral centers with high chemical, stereo, and isotopic selectivity. Deuterated formate, alongside other deuterated reducing agents like ethanol (B145695) or isopropanol, is being investigated as a potential reagent in these biocatalytic processes, addressing challenges related to the cost and recovery of such agents. The use of deuterium oxide (D₂O) as an inexpensive and readily available deuterium source is also a key feature in many of these developing methods, particularly for the deuteration of alkyl iodides and terminal alkynes. researchgate.netnih.gov
Advanced Spectroscopic Techniques for in situ Mechanistic Studies
The elucidation of reaction mechanisms in real-time, or in situ, is paramount for advancing chemical understanding and optimizing processes. Advanced spectroscopic techniques, often coupled with isotopic labeling, are at the forefront of this research. mdpi.comnih.govmdpi.com
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy has been identified as an optimal inter-laboratory methodology for understanding the in situ kinetics of various chemical processes, such as the formation of metal-organic frameworks (MOFs). This technique allows for the isolation and monitoring of individual reagents by using one deuterated component while the others remain protonated. nih.gov By tracking the chemical shift and peak width of deuterated species over time, ²H NMR provides critical insights into reaction mechanisms. nih.gov
This compound plays a direct role in some of these mechanistic investigations. For example, a pyroprobe-deuterium NMR system has been utilized for deuterium tracing and mechanistic studies of upgrading processes for lignin (B12514952) model compounds, where sodium formate served as a hydrogen donor. researchgate.net Beyond NMR, other spectroscopic methods also benefit from deuterium labeling. Isotopic labeling, including the use of deuterium, provides valuable in situ insights by preserving mechanistic information, even if the final analysis is performed ex situ. nih.gov Raman spectroscopy, for instance, can monitor reaction intermediates, and formate signals have been observed in in situ studies of carbon dioxide (CO₂) reduction reactions, indicating its involvement in the reaction pathway. mdpi.comrsc.org Furthermore, detailed Raman spectroscopic studies on aqueous solutions of this compound provide fundamental insights into their vibrational modes and solution structures, contributing to a deeper understanding of its behavior in solution. researchgate.net
Integration with Systems Biology and Multi-Omics Approaches
The complexity of biological systems necessitates a holistic approach, and multi-omics strategies are increasingly being employed to integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive understanding. mdpi.combrjac.com.brnih.govmdpi.com Stable isotope labeling, with deuterium as a key isotope, is a powerful tool within this framework, particularly in metabolomics and systems biology research. metsol.comnih.govresearchgate.netresearchgate.netmdpi.commdpi.com
Deuterium-labeled substrates are instrumental in metabolic flux analysis, enabling researchers to precisely track the movement and transformation of molecules through intricate biochemical pathways. metsol.comresearchgate.netnih.govresearchgate.netnih.gov Formate, and consequently deuterated formate, is a significant metabolite in various biological processes, including methylotrophic metabolism. Deuterium labeling techniques are utilized to analyze its flux and understand its role as a branch point in these metabolic pathways. researchgate.netnih.govresearchgate.netnih.govasm.org
The application of isotopic labeling extends to tracking drug metabolism, providing crucial data for understanding pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). metsol.comnih.govresearchgate.net The integration of multi-omics data, facilitated by techniques like stable isotope labeling, helps in unraveling complex interaction networks within biological systems and is vital for the discovery and validation of biomarkers. brjac.com.brplos.org
Expansion of Biochemical and Biomedical Applications
The unique properties conferred by deuterium labeling continue to drive the expansion of biochemical and biomedical applications for compounds like this compound. Deuterium labeling is a pivotal technique in pharmaceutical research, offering detailed insights into drug behavior, aiding in drug discovery, and improving drug stability by altering metabolic profiles. musechem.commetsol.comnih.govresearchgate.netnews-medical.net
This compound is specifically recognized for its applications in the development of deuterated pharmaceuticals and as a versatile synthetic intermediate. isotope.com Deuterated compounds, including derivatives of formic acid, are broadly utilized in chemical synthesis, pharmaceuticals, and biomedical research. ontosight.ai The incorporation of deuterium can lead to specific therapeutic benefits by altering the pharmacokinetic properties and metabolic profiles of drug candidates.
Beyond pharmaceuticals, deuterium labeling is crucial for fundamental biochemical studies, such as elucidating enzyme mechanisms and mapping complex metabolic pathways. researchgate.netmdpi.com The increasing importance of deuterium in isotopic labeling is a direct result of the emergence of new and diverse applications across various scientific fields. researchgate.net Future directions include the development of novel diagnostic tools and the advancement of personalized medicine, where precise isotopic labeling can provide unprecedented insights into individual biological responses. metsol.com Deuterium-labeled compounds also serve as essential internal standards in mass spectrometry and are invaluable for unraveling biosynthetic pathways. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
